3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-5-1-3-13(11-15)7-8-17(23)20-9-10-22-18(24)12-14-4-2-6-16(14)21-22/h1,3,5,11-12H,2,4,6-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAECPJIKXONJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization and Hydrazine Condensation
A proven method for constructing the pyridazinone ring involves cyclocondensation of hydrazine with cyclopentanone-derived precursors. As demonstrated in the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, a cyclopentanone derivative is first functionalized via Friedel-Crafts acylation. For example:
- Step 1 : Friedel-Crafts acylation of cyclopentanone with mucochloric acid (tetrachloroacetyl chloride) in the presence of AlCl₃ yields 3,4-dichloro-5-cyclopentylfuran-2(5H)-one.
- Step 2 : Treatment with hydrazine hydrate in dimethylformamide (DMF) at 80°C induces ring expansion, forming the pyridazinone core. This step mirrors the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, where hydrazine attack at the electrophilic carbonyl positions triggers cyclization.
Reaction Conditions :
Analytical Data :
Palladium/Gold-Catalyzed Diastereoselective Cyclization
For enhanced stereocontrol, a Pd/Au-relay catalysis strategy can be adapted to construct the cyclopenta[c]pyridazine skeleton. While originally developed for cyclopenta[c]pyridines, modifying the alkyne substrate to include a nitrogen atom enables pyridazine formation:
- Step 1 : Intramolecular Heck-type cyclization of a Z-configured 1-iodo-1,6-diene precursor generates a cyclopentene intermediate.
- Step 2 : Sonogashira coupling with a propargyl amine introduces the alkyne moiety.
- Step 3 : Au-catalyzed 1,5-enyne cyclization forms the pyridazine ring.
Reaction Conditions :
- Catalysts: Pd(OAc)₂ (2 mol%), IPrAuCl/AgBF₄ (5 mol%)
- Solvent: Toluene
- Temperature: 100°C (Heck), 25°C (Sonogashira)
- Diastereoselectivity: >99.5:1
Functionalization of the Pyridazinone Core
Alkylation at Position 2
Introducing the ethylamine side chain at position 2 of the pyridazinone is achieved via nucleophilic substitution. Drawing from methods used to synthesize 2-substituted pyridazinones:
- Step 1 : Treatment of the pyridazinone core with 1,2-dibromoethane in acetone in the presence of K₂CO₃ yields 2-(2-bromoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine.
- Step 2 : Substitution of bromide with azide (NaN₃, DMF) followed by Staudinger reduction (PPh₃, H₂O) furnishes the primary amine (Intermediate A).
Reaction Conditions :
Analytical Data :
Synthesis of the 3-(3-Chlorophenyl)Propanamide Side Chain
Friedel-Crafts Acylation of Chlorobenzene
3-(3-Chlorophenyl)propanoic acid is synthesized via:
- Step 1 : Friedel-Crafts acylation of chlorobenzene with acryloyl chloride in the presence of AlCl₃, yielding 3-chlorophenylpropenone.
- Step 2 : Hydrogenation (H₂, Pd/C) reduces the ketone to propane.
Reaction Conditions :
Amide Coupling
The propanamide side chain is installed via activation of the carboxylic acid as an acyl chloride:
- Step 1 : 3-(3-Chlorophenyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Step 2 : Reaction with Intermediate A in dichloromethane in the presence of Et₃N yields the final product.
Reaction Conditions :
Analytical Data :
Reaction Optimization and Challenges
Key Challenges
- Regioselectivity in Cyclization : Competing pathways during pyridazinone formation may yield regioisomers. Using electron-withdrawing substituents (e.g., Cl) directs cyclization to the desired position.
- Amide Bond Formation : Overactivation of the acyl chloride can lead to side reactions. Controlled addition of Et₃N mitigates this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentapyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of similar compounds exhibit significant anticancer properties. For example, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that certain derivatives of this compound can possess antimicrobial activity. They have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth or killing pathogens. This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Neurological Disorders
Compounds with similar structures have been investigated for their neuroprotective effects. They may potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include the inhibition of neuroinflammation and oxidative stress, which are critical factors in the progression of these disorders .
Case Study 1: Anticancer Efficacy
A study involving a structurally related compound demonstrated that it significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in cell viability by 70% at a concentration of 10 µM, indicating strong cytotoxic effects against cancer cells .
Case Study 2: Antimicrobial Testing
In vitro testing of a derivative showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development into an antimicrobial agent suitable for treating skin infections caused by resistant strains .
Data Tables
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table highlights key structural and functional differences between the target compound and analogs identified in literature (see for source compounds):
| Compound ID/Name | Core Structure | Chlorophenyl Position | Key Substituents/Modifications | Potential Bioactivity Implications |
|---|---|---|---|---|
| 3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide | Cyclopenta[c]pyridazinone | 3-chlorophenyl | Propanamide linker | Enhanced solubility; kinase inhibition |
| 573938-02-0 (Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate) | Thieno[2,3-d]pyrimidinone | 4-chlorophenyl | Thioether bridge, ester terminus | Possible improved metabolic stability |
| 849484-61-3 (N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide) | Tetrazole-sulfanylacetamide | 5-chloropyridinyl | Tetrazole ring, sulfanyl group | Enhanced electronic interactions with targets |
| 4841-71-8 (5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine) | Dithiolo[3,4-c]quinoline | 3-chlorophenyl | Benzyl group, dithiolo ring | Increased lipophilicity; potential CNS activity |
Key Observations:
Chlorophenyl Position: The target compound’s 3-chlorophenyl group contrasts with the 4-chlorophenyl in 573938-02-0.
Core Heterocycles: The cyclopenta[c]pyridazinone core (target) lacks sulfur atoms present in thieno[2,3-d]pyrimidinone (573938-02-0) and dithiolo[3,4-c]quinoline (4841-71-8). Sulfur-containing cores may improve membrane permeability but increase metabolic oxidation risks. The tetrazole ring in 849484-61-3 introduces aromaticity and hydrogen-bonding capacity, which could enhance target engagement .
Linker Modifications : The propanamide linker in the target compound contrasts with ester (573938-02-0) and sulfanylacetamide (849484-61-3) groups. Propanamide’s hydrolytic stability may extend half-life compared to ester-terminated analogs.
Structural and Pharmacological Analysis
Electronic Effects:
- This differs from 5-chloropyridinyl (849484-61-3), where chlorine’s inductive effects may dominate over resonance .
Solubility and Bioavailability:
- The propanamide linker likely improves aqueous solubility compared to the ethyl ester in 573938-02-0, which may require enzymatic cleavage for activation. However, the dithiolo ring in 4841-71-8 could increase lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability:
- Sulfur-containing analogs (e.g., 573938-02-0, 4841-71-8) may be susceptible to cytochrome P450-mediated oxidation, whereas the target compound’s all-carbon core could reduce such liabilities.
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20ClN3O
- Molecular Weight : 333.83 g/mol
- CAS Number : Not specified in the provided sources.
The presence of the 3-chlorophenyl group and the cyclopentapyridazine moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.
DNA-PK Inhibition
One of the primary mechanisms attributed to this compound is its role as a DNA-PK (DNA-dependent protein kinase) inhibitor . DNA-PK plays a crucial role in DNA repair processes, particularly in non-homologous end joining (NHEJ). Inhibition of DNA-PK can lead to enhanced sensitivity to radiation and certain chemotherapeutic agents, making it a target for cancer therapy. A study highlighted that derivatives similar to this compound showed promising inhibitory effects on DNA-PK activity, suggesting potential applications in oncology .
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing the 4-chlorophenyl group have been evaluated for their efficacy against various viruses such as Hepatitis C and Herpes Simplex Virus (HSV). Although specific data on this compound's antiviral activity is limited, its structural analogs demonstrated significant inhibition of viral replication, warranting further exploration .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological activity of related compounds. For instance:
- Cell Viability Assays : Compounds structurally related to this compound were tested on various cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer properties .
Comparative Data Table
| Compound Name | Target | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| Compound A | DNA-PK | 0.5 | High |
| Compound B | HCV | 1.2 | Moderate |
| Compound C | HSV | 0.8 | High |
Note: Values are indicative based on related studies and may vary depending on experimental conditions.
Case Study 1: Cancer Treatment Potential
A notable case study focused on a derivative of this compound demonstrated significant tumor growth inhibition in xenograft models when combined with standard chemotherapy agents. The study suggested that the compound enhances the efficacy of existing treatments by targeting DNA repair pathways .
Case Study 2: Antiviral Applications
Another investigation into structurally similar compounds revealed their effectiveness against influenza viruses. The study concluded that these compounds could serve as lead candidates for developing antiviral therapies due to their ability to inhibit viral replication at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopenta[c]pyridazine precursors. Key steps include:
- Step 1 : Formation of the cyclopenta[c]pyridazinone core via cyclization of ketone or nitrile intermediates under controlled temperatures (0–5°C) and basic conditions (e.g., piperidine in ethanol) .
- Step 2 : Coupling the chlorophenyl-propanamide moiety using carbodiimide-mediated amidation or nucleophilic substitution.
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating high-purity products (>95%) .
- Critical Parameters : Reaction time, solvent selection (e.g., DMSO or acetonitrile), and stoichiometric ratios of reagents must be optimized to avoid side products .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and substituent positions, especially the chlorophenyl and cyclopenta[c]pyridazine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. What initial bioactivity screening approaches are recommended for this compound?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Systematically alter the cyclopenta[c]pyridazine core (e.g., introduce methyl or methoxy groups at C5/C6) to assess impact on target binding .
- Side-Chain Optimization : Replace the chlorophenyl group with fluorophenyl or thiophenyl analogs to evaluate electronic effects on bioactivity .
- In silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) before synthetic efforts .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and controls to rule out false positives .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Model Harmonization : Compare results across ≥3 cell lines or animal models (e.g., murine vs. humanized) to isolate species-specific effects .
Q. How to integrate computational methods in rational design of derivatives?
- Methodological Answer :
- Quantum Mechanical (QM) Calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO) using Gaussian09 .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories (e.g., GROMACS) .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What are the key considerations for safety and toxicity profiling in preclinical studies?
- Methodological Answer :
- Acute Toxicity : Conduct OECD Guideline 423 assays in rodents, monitoring organ histopathology (liver, kidneys) post-administration .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .
- Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology .
Q. How to evaluate compound stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring : Track degradation via HPLC-UV at 254 nm and identify byproducts using LC-MS/MS .
- Cryopreservation : Store at -80°C in anhydrous DMSO to prevent hydrolysis of the propanamide group .
Q. How to apply multi-omics approaches to elucidate mechanisms of action?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
- Proteomics : Use SILAC-based mass spectrometry to quantify protein abundance changes .
- Metabolomics : Analyze intracellular metabolites via LC-QTOF-MS to map metabolic flux alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
